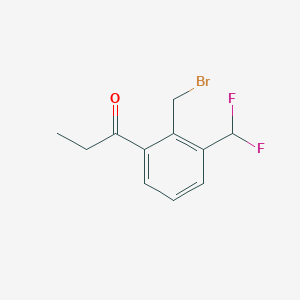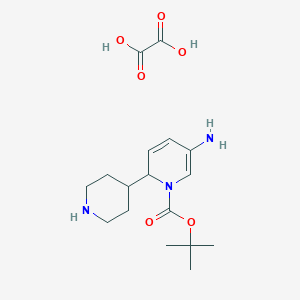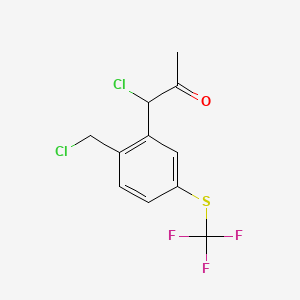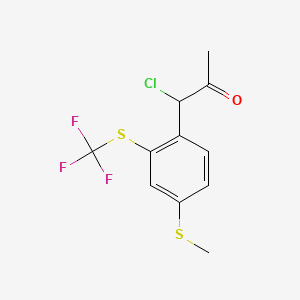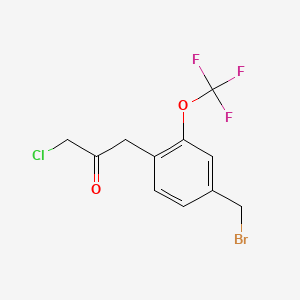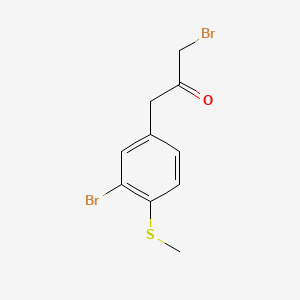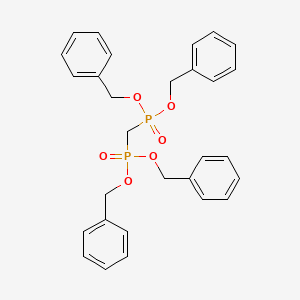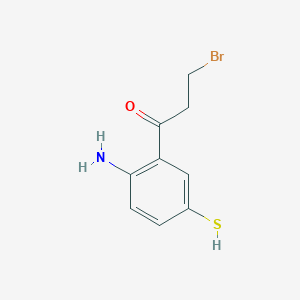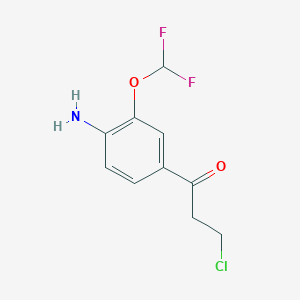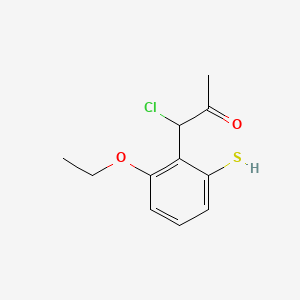
methyl (2R)-3-oxothiolane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxotetrahydrothiophene-2-carboxylate is an organic compound with the molecular formula C6H8O3S and a molecular weight of 160.19 g/mol . It is a derivative of tetrahydrothiophene, featuring a ketone group at the third position and a carboxylate ester group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-oxotetrahydrothiophene-2-carboxylate can be synthesized through the reaction of 3-oxotetrahydrothiophene with methanol in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of methyl 3-oxotetrahydrothiophene-2-carboxylate involves similar reaction conditions but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields of the compound .
化学反応の分析
Types of Reactions: Methyl 3-oxotetrahydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl 3-oxotetrahydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, coatings, and other industrial chemicals.
作用機序
The mechanism of action of methyl 3-oxotetrahydrothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions enable the compound to act as a versatile intermediate in organic synthesis .
類似化合物との比較
- Methyl 4-oxotetrahydrothiophene-3-carboxylate
- Methyl thioglycolate
- Methyl 3-hydroxythiophene-2-carboxylate
Comparison: Methyl 3-oxotetrahydrothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the ketone group at the third position and the ester group at the second position allows for unique chemical transformations that are not possible with other derivatives .
特性
分子式 |
C6H8O3S |
|---|---|
分子量 |
160.19 g/mol |
IUPAC名 |
methyl (2R)-3-oxothiolane-2-carboxylate |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3/t5-/m1/s1 |
InChIキー |
TUSSXVYKOOVOID-RXMQYKEDSA-N |
異性体SMILES |
COC(=O)[C@H]1C(=O)CCS1 |
正規SMILES |
COC(=O)C1C(=O)CCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






